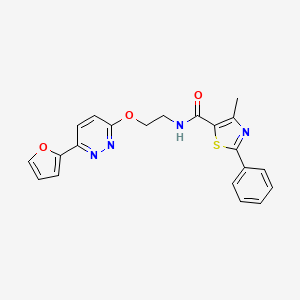
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure
The compound features a thiazole ring, furan, and pyridazine moieties, contributing to its diverse biological properties. The molecular formula is C15H16N4O5S with a molecular weight of 364.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The thiazole and pyridazine rings are known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Antimicrobial Activity : The presence of the furan ring suggests potential antimicrobial properties, making it a candidate for further study against bacterial and fungal infections.
- Cell Cycle Modulation : Studies indicate that thiazole derivatives can influence cell cycle progression, promoting apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Mia Paca-2 | 10 | |
| This compound | MCF7 | TBD | Current Study |
| Compound B | HCT116 | 15 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest moderate activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on Thiazole Derivatives : A study investigated the efficacy of various thiazole compounds in treating pancreatic cancer, demonstrating that certain derivatives exhibit potent anti-proliferative effects comparable to established chemotherapeutics like SAHA (vorinostat) .
- Antimicrobial Evaluation : Another research focused on the antimicrobial activity of thiazole-based compounds against fungal infections, revealing that modifications in the chemical structure significantly influence potency .
Comparative Analysis
When compared to other similar compounds, this compound exhibits unique properties due to its specific structural components.
| Compound Name | Structural Features | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Compound A | Thiazole + Furan | 10 µM | 32 µg/mL |
| N-(...carboxamide) | Thiazole + Furan + Pyridazine | TBD | TBD |
| Compound B | Thiazole only | 15 µM | 64 µg/mL |
Eigenschaften
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-14-19(29-21(23-14)15-6-3-2-4-7-15)20(26)22-11-13-28-18-10-9-16(24-25-18)17-8-5-12-27-17/h2-10,12H,11,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSBQQXVVWIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














